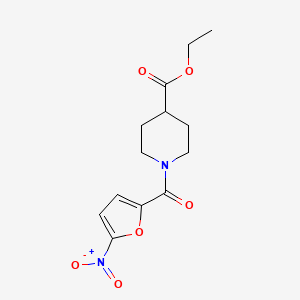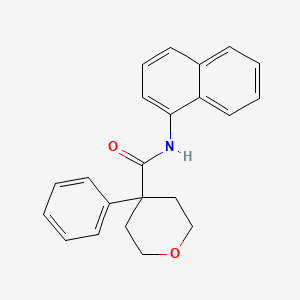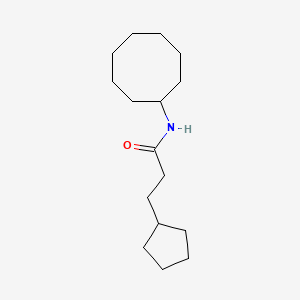
ethyl 1-(5-nitro-2-furoyl)-4-piperidinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds has been reported. For instance, a series of eight 5-nitrofuran-tagged oxazolyl tetrahydropyrazolopyridines (THPPs) has been prepared in six stages with excellent regioselectivity .Molecular Structure Analysis
While the specific molecular structure of ethyl 1-(5-nitro-2-furoyl)-4-piperidinecarboxylate is not available, related compounds such as Ethyl 2-(5-nitro-2-furoyl)hydrazinecarboxylate and Ethyl 4-(5-{[(5-nitro-2-furoyl)amino]methyl}-2-pyridinyl)-1-piperazinecarboxylate have been analyzed.Wissenschaftliche Forschungsanwendungen
Antibacterial Agents Against ESKAPE Pathogens
Ethyl 1-(5-nitro-2-furoyl)-4-piperidinecarboxylate: has been identified as a compound with significant antibacterial activity, particularly against ESKAPE pathogens . These pathogens are known for their ability to “escape” the effects of antibacterial drugs and are a major cause of nosocomial infections. The compound’s efficacy surpasses that of nitrofurantoin, a commonly used antibiotic, suggesting its potential as a new antibacterial agent.
Synthesis of Heterocyclic Compounds
The compound serves as a key intermediate in the synthesis of heterocyclic compounds, which are crucial in medicinal chemistry . Heterocycles are found in many pharmaceuticals and are essential for creating drugs with various therapeutic effects.
Antimicrobial Activity
Research indicates that derivatives of ethyl 1-(5-nitro-2-furoyl)-4-piperidinecarboxylate show promising antimicrobial effects, especially against Gram-positive bacteria . This highlights its potential use in developing new antimicrobial agents to combat resistant bacterial strains.
Cancer Research
Compounds related to ethyl 1-(5-nitro-2-furoyl)-4-piperidinecarboxylate have shown activity against cancer cells, including colon and prostate cancer cells . This suggests that the compound or its derivatives could be explored further for potential anticancer properties.
Biotechnology Research
While specific data on biotechnological applications were not directly found, related compounds are used in proteomics research . This indicates that ethyl 1-(5-nitro-2-furoyl)-4-piperidinecarboxylate could have potential applications in biotechnological research, possibly as a proteomics tool or in the study of protein interactions.
Industrial Chemical Synthesis
The compound is involved in the synthesis of various industrial chemicals, serving as an intermediate in the production of more complex molecules . Its role in chemical synthesis underlines its importance in industrial processes, particularly in the pharmaceutical industry.
Environmental Impact Studies
Although specific environmental impact studies related to ethyl 1-(5-nitro-2-furoyl)-4-piperidinecarboxylate were not found, the safety and handling information of related compounds suggest that they must be managed carefully to prevent potential environmental harm .
Safety and Handling in Laboratory Settings
Safety data sheets for related compounds, such as 5-nitro-2-furoyl chloride, provide detailed information on safe handling practices, indicating that similar precautions are likely necessary for ethyl 1-(5-nitro-2-furoyl)-4-piperidinecarboxylate in laboratory settings . This includes measures to prevent skin and eye contact, inhalation, and ingestion, highlighting the compound’s hazardous nature if not handled properly.
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Compounds with a similar structure, such as 5-nitrofuran derivatives, have been shown to exhibit activity against pathogens of the eskape panel . The ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) are a group of bacteria that are often resistant to antibiotics .
Mode of Action
It is suggested that the compound may interact with its targets in a way that disrupts their normal function, leading to the inhibition of the pathogens .
Biochemical Pathways
It is likely that the compound interferes with essential biochemical processes in the target pathogens, leading to their inhibition .
Result of Action
It is suggested that the compound may inhibit the growth of the target pathogens, leading to their eventual elimination .
Eigenschaften
IUPAC Name |
ethyl 1-(5-nitrofuran-2-carbonyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O6/c1-2-20-13(17)9-5-7-14(8-6-9)12(16)10-3-4-11(21-10)15(18)19/h3-4,9H,2,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFYBVBIJEKTNSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C2=CC=C(O2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(5-nitrofuran-2-carbonyl)piperidine-4-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,9-dimethyl-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylcarbonyl)-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5673550.png)
![ethyl (2,5-dimethyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)acetate](/img/structure/B5673572.png)

![ethyl 3-{[(2-ethoxyphenoxy)acetyl]amino}benzoate](/img/structure/B5673587.png)

![4-({2-[1-(tetrahydro-2H-pyran-4-ylcarbonyl)-4-piperidinyl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5673595.png)
![3-[5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-3-yl]-6-methylpyridazine](/img/structure/B5673598.png)
![1-{[(1-mesityl-1H-tetrazol-5-yl)thio]acetyl}piperidine](/img/structure/B5673602.png)

![{[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]amino}[2-(trifluoromethyl)phenyl]acetic acid](/img/structure/B5673620.png)
![2-{4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}-1,2-thiazinane 1,1-dioxide](/img/structure/B5673624.png)
![(3S*,4S*)-4-methyl-1-{[1-(4-methylbenzoyl)piperidin-4-yl]carbonyl}piperidine-3,4-diol](/img/structure/B5673627.png)
